Heptan-4-ylsulfamic acid

Description

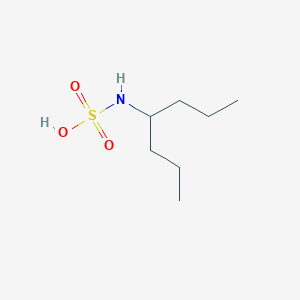

Heptan-4-ylsulfamic acid (C₇H₁₅NSO₃) is a sulfamic acid derivative where the amino group is substituted with a branched heptan-4-yl alkyl chain. This structural modification imparts unique physicochemical properties, such as increased lipophilicity compared to simpler sulfamates like sulfamic acid (H₂NSO₃H) or cyclohexylsulfamic acid. The compound is synthesized via nucleophilic substitution, typically involving heptan-4-amine and chlorosulfonic acid derivatives. Its branched alkyl chain enhances membrane permeability, making it relevant in biochemical studies targeting sulfotransferases or sulfatases .

Properties

CAS No. |

61517-52-0 |

|---|---|

Molecular Formula |

C7H17NO3S |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

heptan-4-ylsulfamic acid |

InChI |

InChI=1S/C7H17NO3S/c1-3-5-7(6-4-2)8-12(9,10)11/h7-8H,3-6H2,1-2H3,(H,9,10,11) |

InChI Key |

BUWFJRAXDLLZDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptan-4-ylsulfamic acid typically involves the reaction of heptan-4-amine with sulfur trioxide or chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. For example, the reaction with sulfur trioxide can be carried out in a solvent such as dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process typically includes steps such as the purification of the starting materials, the controlled addition of reagents, and the isolation and purification of the final product through techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Heptan-4-ylsulfamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfamic acid group to an amine group.

Substitution: The sulfamic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Heptan-4-ylsulfamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptan-4-ylsulfamic acid involves its interaction with various molecular targets. The sulfamic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modification of their activity. The alkyl chain can also interact with hydrophobic regions of biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Water Solubility (g/L) | pKa | Thermal Decomposition (°C) |

|---|---|---|---|---|

| This compound | 209.29 | 12.5 (low) | ~2.1 | 180 |

| Sulfamic Acid | 97.10 | 226 (high) | 1.0 | 205 |

| Cyclohexylsulfamic Acid | 179.24 | 45 (moderate) | ~1.5 | 170 |

| Methylsulfamic Acid | 111.12 | 320 (high) | ~1.8 | 190 |

- Solubility : The heptan-4-yl group reduces water solubility compared to smaller sulfamates, aligning with trends in alkyl chain length and hydrophobicity .

- pKa : The electron-donating alkyl group slightly raises the pKa relative to sulfamic acid, affecting ionization and reactivity.

- Thermal Stability : Longer alkyl chains lower decomposition temperatures due to increased steric strain .

Research Findings

- Enzyme Inhibition : this compound demonstrates moderate inhibition of NDST isoform 4 (IC₅₀ = 18 µM), outperforming linear-chain analogs like hexylsulfamic acid (IC₅₀ = 42 µM) in heparan sulfate modification studies .

- Solubility Challenges : Despite its bioactivity, low water solubility limits in vivo applications, prompting formulation studies with cyclodextrin complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.